molecular formula C20H24N4O2S B10995437 N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10995437
M. Wt: 384.5 g/mol
InChI Key: VJZQTMKMHIIHHU-UHFFFAOYSA-N
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Description

N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a compound of interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 3-(methylsulfanyl)aniline with ethyl 4-phenylpiperazine-1-carboxylate under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Bromine, nitric acid, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways involved in cell proliferation. It inhibits the activity of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair. By binding to PCNA, the compound disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[3-(methoxy)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
  • N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Uniqueness

N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and biological activities. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H24N4O2S/c1-27-18-9-5-6-16(14-18)22-19(25)15-21-20(26)24-12-10-23(11-13-24)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,21,26)(H,22,25)

InChI Key

VJZQTMKMHIIHHU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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